N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide
Overview
Description
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Morpholine Ring: This can be done through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the benzofuran core with the sulfonyl and morpholine-substituted phenyl group under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the sulfonyl group to a sulfide.
Substitution: This can involve the replacement of functional groups on the benzofuran core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield sulfides.
Scientific Research Applications
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(2,6-dimethylmorpholin-4-yl)pyridine-3-yl]-2-methyl-4’-trifluoromethoxy-[1,1’-biphenyl]-3-carboxamide: This compound shares a similar morpholine and sulfonyl group but differs in the core structure.
2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide: This compound has a similar sulfonyl and morpholine group but differs in the acetamide moiety.
Uniqueness
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and the benzofuran core
Properties
IUPAC Name |
N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5S/c1-14-10-21-18(5)23(31-22(21)11-15(14)2)24(27)25-19-6-8-20(9-7-19)32(28,29)26-12-16(3)30-17(4)13-26/h6-11,16-17H,12-13H2,1-5H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOBMOVTILAWGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=C(O3)C=C(C(=C4)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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